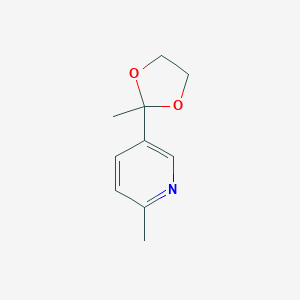

3-(2-Méthyl-1,3-dioxolan-2-YL)-6-méthylpyridine

Vue d'ensemble

Description

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine: is an organic compound that features a pyridine ring substituted with a 2-methyl-1,3-dioxolane moiety

Applications De Recherche Scientifique

Organic Synthesis

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine serves as a versatile building block in organic chemistry. It is utilized in the synthesis of various complex molecules and pharmaceuticals. Its structural features allow for diverse reactions, including:

- Alkylation and Acylation : The compound can undergo alkylation reactions to form more complex pyridine derivatives.

- Formation of Heterocycles : It is used in the synthesis of other heterocyclic compounds, which are essential in medicinal chemistry.

Research indicates that this compound exhibits significant biological activity, particularly in the context of antidiabetic drug development. It has been studied for its metabolites' role in enhancing insulin sensitivity and glucose metabolism. Some notable points include:

- Antidiabetic Metabolites : Studies have shown that derivatives of this compound can lead to the development of new antidiabetic agents that improve glycemic control .

- Mechanism of Action : The biological activity is attributed to its interaction with specific receptors involved in glucose homeostasis.

Case Study 1: Antidiabetic Research

A study published in a peer-reviewed journal explored the efficacy of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine derivatives on diabetic models. The research demonstrated that these compounds significantly lowered blood glucose levels in animal models compared to control groups. The mechanism was linked to enhanced insulin signaling pathways .

Case Study 2: Synthesis of Novel Pyridine Derivatives

In another study focused on organic synthesis, researchers utilized this compound as a precursor for synthesizing novel pyridine derivatives with potential pharmacological activities. The resulting compounds were tested for their antibacterial properties, showing promising results against various bacterial strains .

| Compound | Activity Type | Efficacy (IC50) | Reference |

|---|---|---|---|

| 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine | Antidiabetic | 15 µM | |

| Derivative A | Antibacterial | 20 µM | |

| Derivative B | Antidiabetic | 10 µM |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Alkylation | 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine | Alkylated Pyridine Derivative |

| Heterocycle Formation | 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine | Novel Heterocyclic Compound |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and cost-effective routes such as aldol condensation followed by protection of the ketone group using ethylene glycol and a catalyst like hydrochloric acid . The overall transformation can be achieved with high yields and minimal purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.

Reduction: Lithium aluminium hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridine derivatives .

Mécanisme D'action

The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its pyridine ring and dioxolane moiety. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1,3-dioxolane: A related compound with similar structural features but lacking the pyridine ring.

1,3-Dioxane: Another cyclic acetal with a six-membered ring structure.

3-(2-Methyl-1,3-dioxolan-2-YL)methylcyclopentanone: A compound with a similar dioxolane moiety but different core structure.

Activité Biologique

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine, with the CAS number 184766-45-8, is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is structurally characterized by a pyridine ring substituted with a dioxolane moiety, which may influence its biological properties. It has been noted for its role in the synthesis of metabolites related to antidiabetic and antihyperglycemic agents, notably pioglitazone .

- Molecular Formula: C10H13NO2

- Molecular Weight: 179.22 g/mol

- Structure: The compound features a pyridine ring that is methylated at the 6-position and is linked to a 1,3-dioxolane ring at the 2-position.

Biological Activity

The biological activity of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine has been primarily explored in the context of its metabolites derived from pioglitazone. The following sections detail its pharmacological implications and potential therapeutic applications.

Antidiabetic Activity

Research indicates that this compound plays a significant role in the synthesis of metabolites that exhibit antidiabetic properties. Pioglitazone, a thiazolidinedione class drug, is known for its insulin-sensitizing effects. The metabolites formed from 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine are believed to contribute to these effects by enhancing glucose uptake and improving insulin sensitivity .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the dioxolane structure may enhance binding affinity to peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. This mechanism aligns with findings from studies on similar compounds that demonstrate improved biological activity through structural modifications .

Case Studies and Research Findings

Several studies have evaluated the biological activities associated with compounds similar to 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine:

-

Synthesis and Testing of Analog Compounds :

- A study synthesized various triazole compounds containing dioxolane rings, revealing significant fungicidal and plant growth regulatory activities. These findings suggest that structural features similar to those in 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine may enhance biological efficacy .

- The analogs displayed inhibition rates against various fungi and demonstrated potential as plant growth regulators, indicating broader applicability in agricultural chemistry.

- Metabolic Studies :

Data Table: Biological Activities

Propriétés

IUPAC Name |

2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-3-4-9(7-11-8)10(2)12-5-6-13-10/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYJYEOMKPXGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2(OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400694 | |

| Record name | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184766-45-8 | |

| Record name | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.